
Acyclovir-d4 L-Leucinate
Übersicht
Beschreibung
Acyclovir-d4 L-Leucinate is a deuterium-labeled derivative of acyclovir conjugated with L-leucine, designed for use in analytical and research settings. As a stable isotope analog, it retains the antiviral properties of acyclovir—a guanosine analog inhibiting herpes simplex viruses (HSV-1, HSV-2) and varicella-zoster virus—while incorporating deuterium atoms at four positions to enhance metabolic stability and traceability in pharmacokinetic studies . Its molecular formula is C₁₄H₁₉D₄ClN₆O₄, with a molecular weight of 378.85 g/mol . The compound is available in high purity (>98%) and standardized formats (e.g., 1 mg, 10 mg), making it critical for mass spectrometry, drug metabolism studies, and quantitative assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acyclovir-d4 L-Leucinate typically involves the following steps:
Deuteration of Acyclovir: Acyclovir is first labeled with deuterium to form Acyclovir-d4. This process involves the exchange of hydrogen atoms with deuterium atoms under specific conditions.
Conjugation with L-Leucine: The deuterated acyclovir is then conjugated with L-leucine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of acyclovir are subjected to deuteration using deuterium gas or deuterated solvents.
Conjugation in Reactors: The deuterated acyclovir is then reacted with L-leucine in industrial reactors under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acyclovir-d4 L-Leucinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the guanine base of the acyclovir moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Various oxidized metabolites of this compound.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Substituted derivatives with different nucleophiles attached to the guanine base.
Wissenschaftliche Forschungsanwendungen
Acyclovir-d4 L-Leucinate has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Employed in cellular studies to understand the uptake and metabolism of antiviral drugs.
Medicine: Utilized in pharmacokinetic studies to track the distribution and elimination of acyclovir in the body.
Industry: Applied in the development of new antiviral drugs and formulations
Wirkmechanismus
Acyclovir-d4 L-Leucinate exerts its effects by inhibiting viral DNA polymerase. After intracellular uptake, it is converted to acyclovir monophosphate by virally-encoded thymidine kinase. This monophosphate is further phosphorylated to acyclovir triphosphate by cellular enzymes. Acyclovir triphosphate competitively inhibits viral DNA polymerase, preventing viral DNA synthesis and leading to chain termination .
Vergleich Mit ähnlichen Verbindungen
The structural and functional analogs of Acyclovir-d4 L-Leucinate can be categorized into deuterated derivatives, amino acid conjugates, and prodrugs. Below is a detailed comparison:
Structural and Functional Analogs
Table 1: Key Properties of this compound and Related Compounds
Key Differentiators
(a) Deuterium Labeling
This compound incorporates four deuterium atoms, reducing metabolic degradation rates compared to non-deuterated analogs like Acyclovir L-Isoleucinate . This feature is critical for tracking drug distribution and metabolite identification in vivo .
(b) Amino Acid Conjugation
The L-leucine moiety enhances solubility and mimics prodrug strategies seen in Valacyclovir (L-valyl ester).
(c) Purity and Availability
Both this compound and Acyclovir-d4 exceed 98% purity, ensuring reliability in sensitive assays. In contrast, derivatives like Acyclovir-d4 N,O-Diacetate (Molecular Weight: 313.3 g/mol) are less commonly available and lack leucine’s solubility-enhancing effects .
(d) Clinical vs. Research Use
While Acyclovir and Valacyclovir are clinically approved, deuterated analogs like this compound are restricted to research due to their role as isotopic tracers rather than therapeutic agents .
Research Implications and Limitations
- Advantages : this compound’s deuterium labeling and high purity make it indispensable for quantifying acyclovir pharmacokinetics in complex biological matrices .
- Limitations: Its niche application restricts commercial availability compared to non-deuterated analogs. Additionally, the lack of clinical data limits its utility beyond analytical research .
Biologische Aktivität
Acyclovir-d4 L-Leucinate (ACV-d4 L-Leu) is a deuterated derivative of the well-known antiviral drug acyclovir, primarily used for treating infections caused by herpes simplex viruses and varicella-zoster virus. The incorporation of deuterium atoms enhances its stability and allows for more precise tracking in pharmacokinetic studies, making it a valuable compound in both clinical and research settings.
- Molecular Formula : C₁₄H₁₉D₄ClN₆O₄
- Molecular Weight : 378.85 g/mol
- CAS Number : 1795785-74-8
- SMILES Notation : Cl.[2H]C([2H])(OCn1cnc2C(=O)N=C(N)Nc12)C([2H])([2H])OC(=O)C@@HCC(C)C
Acyclovir functions by inhibiting viral DNA synthesis. It is selectively phosphorylated by viral thymidine kinase, which converts it into acyclovir monophosphate. This form is then further phosphorylated to the triphosphate, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. The presence of deuterium in ACV-d4 L-Leu may influence its binding kinetics and stability compared to non-deuterated acyclovir, potentially enhancing its efficacy against viral infections.
Pharmacokinetics
Research indicates that ACV-d4 L-Leu can be used in pharmacokinetic studies to analyze absorption, distribution, metabolism, and excretion (ADME). The deuterated structure allows researchers to track the compound's behavior in biological systems more accurately.
Table 1: Summary of Pharmacokinetic Parameters
Parameter | Acyclovir | This compound |
---|---|---|
Bioavailability | ~15-30% (oral) | TBD |
Peak Plasma Concentration | 1.5-3.2 hours | TBD |
Half-life | ~3 hours | TBD |
Excretion (urine) | 45-75% (IV dosing) | TBD |
Biological Activity Studies
Case Study 1: Antiviral Efficacy
In a comparative study focusing on the antiviral activity of ACV-d4 L-Leu against herpes simplex virus (HSV), it was found that the deuterated compound retained similar efficacy to standard acyclovir while providing enhanced stability in metabolic assays. This stability is crucial for understanding drug interactions and optimizing therapeutic regimens.
Case Study 2: Metabolomics Application
ACV-d4 L-Leu has been utilized as an internal standard in metabolomics studies aimed at identifying metabolites in biological samples. Its unique isotopic signature allows for precise quantification and tracking of metabolic pathways influenced by antiviral treatment.
Interaction Studies
Studies have shown that the presence of deuterium may alter the binding affinity of ACV-d4 L-Leu to viral enzymes and cellular proteins. Understanding these interactions is vital for drug design and improving therapeutic efficacy against viral infections.
Table 2: Interaction Profiles
Compound | Binding Affinity | Notes |
---|---|---|
Acyclovir | High | Standard antiviral agent |
This compound | TBD | Enhanced tracking ability |
Valacyclovir | Moderate | Improved oral bioavailability |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing Acyclovir-d4 L-Leucinate to ensure isotopic purity?
- Methodological Answer : Synthesis requires precise deuterium incorporation at four hydrogen sites, typically achieved via hydrogen-deuterium exchange under controlled conditions (e.g., acidic/basic catalysis). Post-synthesis, characterization should include nuclear magnetic resonance (NMR) to confirm deuterium placement and liquid chromatography-mass spectrometry (LC-MS) to verify molecular weight and isotopic purity (>99%). High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing chemical purity .
Q. Which analytical techniques are optimal for quantifying this compound in in vitro antiviral assays?
- Methodological Answer : LC-MS/MS is preferred due to its sensitivity in distinguishing deuterated compounds from non-deuterated analogs. Calibration curves should be prepared using deuterated internal standards to account for matrix effects. For cell-based assays, ensure consistent cell lines (e.g., Vero cells for herpes simplex virus) and standardized viral titers to reduce variability. Include negative controls (untreated infected cells) and validate results via dose-response curves .
Q. How does the deuterium labeling in this compound influence its stability under physiological conditions?
- Methodological Answer : Assess stability via accelerated degradation studies under varying pH (1.2–7.4), temperature (4–37°C), and enzymatic conditions (e.g., liver microsomes). Use LC-MS to monitor deuterium retention and identify degradation products. Compare half-lives with non-deuterated Acyclovir to quantify isotopic effects on metabolic stability .
Advanced Research Questions
Q. How can researchers design pharmacokinetic studies to compare this compound with its non-deuterated counterpart?
- Methodological Answer : Employ a crossover study design in animal models (e.g., rodents) to minimize inter-subject variability. Administer equimolar doses of both compounds and collect serial plasma/tissue samples. Use LC-MS/MS to quantify parent drugs and metabolites. Key parameters include area under the curve (AUC), maximum concentration (Cmax), and tissue-to-plasma ratios. Isotopic labeling allows simultaneous quantification of both forms in the same sample, reducing analytical variability .
Q. What strategies resolve contradictions in reported antiviral efficacy data for this compound across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables such as cell line susceptibility (e.g., HSV-1 vs. HSV-2), assay duration, or endpoint measurements (e.g., plaque reduction vs. viral DNA quantification). Replicate experiments under harmonized conditions and apply statistical tools (e.g., ANOVA with post-hoc tests) to assess significance. Transparent reporting of experimental protocols (e.g., cell passage numbers, serum concentrations) is critical .
Q. How can in vivo models be optimized to study the tissue-specific distribution of this compound?
- Methodological Answer : Use immuno-deficient mice engrafted with humanized tissues (e.g., skin or neural ganglia) to mimic herpesvirus latency. Administer deuterated compound and employ matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry for spatial resolution of drug distribution. Compare results with non-deuterated Acyclovir to assess isotopic effects on tissue penetration .
Q. What experimental frameworks are suitable for investigating metabolic pathways of this compound in hepatic systems?
- Methodological Answer : Utilize primary human hepatocytes or liver microsomes to profile phase I/II metabolites. Combine LC-high-resolution MS (HRMS) with deuterium tracing to distinguish endogenous metabolites from drug-derived products. Incorporate kinetic isotope effect (KIE) analysis to evaluate enzymatic selectivity for deuterated vs. non-deuterated substrates .
Eigenschaften
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-2-amino-4-methylpentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4.ClH/c1-8(2)5-9(15)13(22)24-4-3-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21;/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21);1H/t9-;/m0./s1/i3D2,4D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMIOIPFRXOSEP-QMLHMQFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)[C@H](CC(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.